Oxaliplatin, chemically known as platinum, is a platinum-based antineoplastic agent belonging to the class of alkylating agents. [] It is a third-generation platinum compound primarily used in the treatment of metastatic colorectal carcinoma in combination with fluoropyrimidines. [] Oxaliplatin exerts its antitumor activity primarily by forming platinum-DNA adducts, leading to cell cycle arrest and apoptosis. [, ]
Oxaliplatin is synthesized from platinum salts and various organic ligands. It belongs to the group of platinum(II) compounds and is characterized by its ability to form DNA adducts, which are critical for its anticancer activity. Its classification as an alkylating agent underlines its mechanism of action, which involves the formation of covalent bonds with DNA.
The synthesis of oxaliplatin typically involves several key steps:
The molecular formula of oxaliplatin is . Its structure consists of a platinum atom coordinated with two chloride ions, a cyclohexanediamine ligand, and an oxalate group. The spatial configuration allows for effective interaction with DNA.
The structural stability and reactivity of oxaliplatin are crucial for its function as a chemotherapeutic agent .
Oxaliplatin undergoes several key reactions that are essential for its anticancer activity:
The mechanism of action for oxaliplatin involves several steps:
Research indicates that oxaliplatin's bulky structure contributes to its ability to evade certain DNA repair pathways, making it effective against resistant cancer types .
Oxaliplatin exerts its cytotoxic effects primarily through the formation of irreversible platinum-DNA adducts. Following cellular uptake, the compound undergoes aquation (replacement of its oxalate ligand with water molecules), generating reactive monoaquo and diaquo derivatives that covalently bind to DNA nucleophiles. Approximately 90–95% of these adducts target the N7 position of guanine residues, forming intrastrand crosslinks (85–90%), with minor contributions from interstrand crosslinks (<5%) and DNA-protein crosslinks (<1%) [1] [6].
The predominant intrastrand adducts are 1,2-GG (65–70%) and 1,2-AG (20–25%) crosslinks, where platinum bridges adjacent purine bases. These bulkier adducts induce significant helical distortion (30–35° bend toward the major groove and 55° unwinding angle), disrupting DNA replication and repair machinery [7] [9]. The alkaline comet assay quantifies oxaliplatin-induced crosslinks at 2.1–3.3 adducts/10⁶ nucleotides per µM exposure—30% lower than cisplatin but with slower repair kinetics [2].
Table 1: Comparative DNA Crosslink Formation by Platinum Agents
Adduct Type | Oxaliplatin Frequency | Cisplatin Frequency | Biological Consequence |
---|---|---|---|
GG Intrastrand | 65–70% | 60–65% | Replication fork arrest |
AG Intrastrand | 20–25% | 20–25% | RNA polymerase inhibition |
Interstrand | 3–5% | 5–8% | Double-strand break generation |
DNA-Protein | <1% | 1–2% | Enzyme dysfunction |
Data compiled from [1] [2] [9]
The DACH carrier ligand confers unique pharmacological properties:
Key distinctions underlie oxaliplatin’s unique antitumor spectrum:
Oxaliplatin adducts block transcriptional elongation through three mechanisms:
Nucleosome-bound platinum adducts exhibit differential repair:
Oxaliplatin uniquely induces immunogenic cell death (ICD) characterized by:
Table 2: Immunogenic Signaling Molecules in Oxaliplatin-Treated Cells
Damage-Associated Molecular Pattern (DAMP) | Induction Mechanism | Receptor | Downstream Effect |
---|---|---|---|
Surface-exposed calreticulin | PERK-dependent ER stress | CD91 | Phagocyte recruitment |
Extracellular ATP | Pannexin-1 channel release | P2RX7 | NLRP3 inflammasome activation |
Secreted HMGB1 | Passive release from necrotic nuclei | TLR4 | DC maturation & IL-12 production |
Type I interferons | cGAS-STING pathway activation | IFNAR | CXCL10 chemokine expression |
Oxaliplatin-primed immunity enhances adaptive responses:
Table 3: Key Pharmacogenetic Determinants of Oxaliplatin Response
Gene/Protein | Function | Impact on Oxaliplatin Efficacy |
---|---|---|
ERCC1-XPF | NER incision enzyme | High expression → 3.2-fold resistance |
TLR4 | DAMP receptor | Mutations → 2.4-month shorter PFS |
STAT1 | IFNγ signaling mediator | Activation → 40% increased tumor cell killing |
P2RX7 | ATP-gated ion channel | Loss → Abolished DC cross-priming |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7